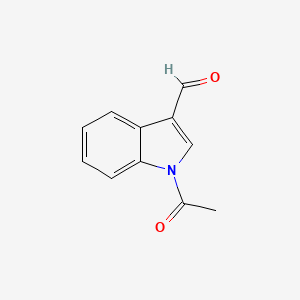

1-Acetyl-1H-indole-3-carbaldehyde

Descripción

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govresearchgate.net This scaffold is not merely a synthetic curiosity; it is a recurring motif in a vast number of natural products, alkaloids, and pharmacologically active molecules. researchgate.netopenmedicinalchemistryjournal.com The prevalence of the indole ring in nature is exemplified by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of crucial metabolites, including the neurotransmitter serotonin. nih.gov

The versatility of the indole ring has made it a privileged scaffold in drug discovery and development. mdpi.comnih.gov Its chemical reactivity allows for modifications at various positions, enabling chemists to generate extensive libraries of compounds for screening against different biological targets. benthamscience.com This has led to the development of numerous indole-based drugs with a wide array of therapeutic applications. For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Other notable examples include reserpine (B192253), an antihypertensive agent, and indomethacin, a non-steroidal anti-inflammatory drug (NSAID). nih.govopenmedicinalchemistryjournal.com The ability of indole derivatives to interact with diverse biological pathways makes them valuable in the ongoing search for new treatments for cancer, infectious diseases, neurodegenerative disorders, and metabolic conditions. mdpi.comnih.gov

| Indole Derivative | Therapeutic Application |

| Tryptophan | Essential Amino Acid, Biosynthetic Precursor nih.gov |

| Serotonin | Neurotransmitter nih.gov |

| Vinblastine | Anticancer mdpi.com |

| Vincristine | Anticancer mdpi.com |

| Reserpine | Antihypertensive openmedicinalchemistryjournal.combenthamscience.com |

| Indomethacin | Anti-inflammatory nih.govopenmedicinalchemistryjournal.com |

| Melatonin | Antioxidant openmedicinalchemistryjournal.com |

Role of 1-Acetyl-1H-indole-3-carbaldehyde as a Key Synthetic Intermediate

Within the broad family of indole derivatives, this compound serves as a crucial synthetic intermediate. The presence of both an aldehyde group at the C3 position and an acetyl group at the N1 position provides two reactive sites for further chemical transformations. The aldehyde group readily participates in reactions such as condensations, C-C and C-N bond formations, and reductions. researchgate.net

The N-acetylation of the indole ring, which transforms indole-3-carboxaldehyde (B46971) into this compound, is a key step in many synthetic pathways. ekb.eg This modification serves to protect the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole scaffold. ekb.eg This strategic protection is vital for constructing complex molecular architectures. Researchers have utilized this compound and its precursor, indole-3-carboxaldehyde, as starting materials for the synthesis of a diverse range of heterocyclic compounds and potential indole alkaloids. researchgate.netekb.egderpharmachemica.com For example, it can be a precursor for creating various substituted indoles through reactions like Knoevenagel condensation and the synthesis of thiazole (B1198619) derivatives. scirp.org

Historical Context of N-Acylindole-3-carboxaldehyde Derivatives in Drug Discovery

The exploration of indole derivatives in drug discovery has a rich history, with early research focusing on naturally occurring alkaloids and their semi-synthetic analogues. nih.govopenmedicinalchemistryjournal.com The discovery of the biological activities of compounds like reserpine spurred further investigation into the synthetic modification of the indole core to develop new therapeutic agents. openmedicinalchemistryjournal.combenthamscience.com

N-acylindole derivatives, a class to which this compound belongs, became important as chemists sought to fine-tune the electronic and steric properties of the indole ring to enhance biological activity and selectivity. The acylation of the indole nitrogen was recognized as a method to modulate the molecule's properties. Indole-3-carboxaldehyde itself has been a focal point for the development of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.net The N-acylated versions of these compounds are often key intermediates in the synthetic routes designed to produce these biologically active molecules. derpharmachemica.com This historical development underscores the strategic importance of N-acylindole-3-carboxaldehyde derivatives as versatile platforms for medicinal chemistry research.

Overview of Current Research Trajectories Involving this compound

Contemporary research continues to leverage this compound as a valuable building block. Current investigations are focused on several key areas. One major trajectory involves its use in the synthesis of novel, complex heterocyclic systems. For example, it is used as a starting material for creating indole-based chalcones and for synthesizing various substituted indoles through multi-component reactions. scirp.org

Another significant area of research is the development of new synthetic methodologies. This includes exploring more efficient and environmentally friendly ways to synthesize this compound and its derivatives, as well as using it as a substrate to test new catalytic reactions. nih.gov Furthermore, this compound and its derivatives are being used to create libraries of new molecules for biological screening. For instance, derivatives of this compound have been synthesized and evaluated for their potential as antioxidant agents. derpharmachemica.com Research also explores the synthesis of oxime derivatives from N-substituted indole-3-carbaldehydes, including 1-methyl and 1-benzyl analogs, for potential applications such as urease inhibitors. mdpi.commdpi.com These research efforts highlight the enduring utility of this compound as a versatile tool in the quest for new chemical entities with potentially useful properties.

Structure

2D Structure

Propiedades

IUPAC Name |

1-acetylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJLFGSKHBDOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177489 | |

| Record name | 1-Acetyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-94-3 | |

| Record name | 1-Acetylindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22948-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ESZ895CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Acetyl 1h Indole 3 Carbaldehyde

Direct Synthesis Approaches to 1-Acetyl-1H-indole-3-carbaldehyde

Direct synthesis methods focus on introducing the acetyl and formyl groups onto the indole (B1671886) core or its immediate derivatives. The most common and practical approach involves the N-acylation of a pre-formed indole-3-carboxaldehyde (B46971).

Acetylation of Indole followed by Formylation

This theoretical pathway involves a two-step sequence beginning with the N-acetylation of indole to form 1-acetylindole, followed by the introduction of a formyl group at the C3 position. However, this route is synthetically challenging and not commonly employed. The initial N-acetylation step withdraws electron density from the indole ring system. This deactivation makes the subsequent electrophilic substitution, such as a Vilsmeier-Haack formylation, at the electron-rich C3 position significantly more difficult. researchgate.net Attempts to perform Friedel-Crafts type reactions on N-acetylated indoles have been reported to be complicated, often resulting in complex product mixtures or failure to yield the desired C3-substituted product. researchgate.net

Reaction of Indole with Acetic Anhydride (B1165640) and Aldehyde

A one-pot reaction involving indole, an acetylating agent like acetic anhydride, and a formylating agent is another potential direct approach. While procedures exist for the di-acetylation of indole at both the N1 and C3 positions using acetic anhydride and an acid catalyst to form 1,3-diacetyl indole, a specific one-pot synthesis for this compound using distinct acetylating and formylating agents is not well-documented in the literature. researchgate.net

N-Acylation of Indole-3-carboxaldehyde using Acetyl Chloride

The most direct and widely utilized method for preparing this compound is the N-acylation of the commercially available precursor, indole-3-carboxaldehyde. This reaction involves treating indole-3-carboxaldehyde with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a base.

The reaction is generally performed in an inert solvent. The base, often an organic amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid byproduct generated when using acetyl chloride. derpharmachemica.com The absence of the N-H proton signal in the ¹H NMR spectrum of the product confirms the successful acylation at the nitrogen position. derpharmachemica.com This method is efficient and allows for the direct installation of the acetyl group onto the nitrogen atom without affecting the C3-aldehyde functionality.

A closely related procedure involves the N-acetylation of ethyl 1H-indole-3-carboxylate with acetic anhydride in pyridine, which resulted in a near-quantitative yield of the N-acetylated product, demonstrating the high efficiency of acylating an indole ring at the nitrogen position when a deactivating carbonyl group is present at C3. nih.gov

Table 1: Examples of N-Acylation on Indole-3-Carbonyl Systems

| Starting Material | Acetylating Agent | Base/Solvent | Product | Yield | Reference |

| Indole-3-carboxaldehyde | Chloroacetyl chloride | Triethylamine | 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | - | derpharmachemica.com |

| Ethyl 1H-indole-3-carboxylate | Acetic anhydride | Pyridine | Ethyl 1-acetyl-1H-indole-3-carboxylate | 99% | nih.gov |

Indirect Synthetic Routes and Precursor Utilization

Indirect routes involve the initial synthesis of a key precursor, which is then subsequently modified to yield the final product. These methods are fundamental in indole chemistry and provide robust pathways to a wide array of derivatives.

Vilsmeier-Haack Formylation of Indole and its Derivatives

The Vilsmeier-Haack reaction is a powerful and highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indole. organic-chemistry.orgcambridge.org It is the most common industrial and laboratory-scale method for producing indole-3-carboxaldehyde, the direct precursor required for the synthesis outlined in section 2.1.3. ekb.eg

The reaction employs a Vilsmeier reagent, which is an electrophilic chloriminium salt typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). cambridge.org The indole undergoes electrophilic substitution, preferentially at the C3 position, to form an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish indole-3-carboxaldehyde in high purity and nearly quantitative yields. ekb.eg Once the indole-3-carboxaldehyde precursor is synthesized via the Vilsmeier-Haack reaction, it can be readily N-acetylated as described previously to obtain this compound.

Table 2: Vilsmeier-Haack Formylation of Various Indole Precursors

| Precursor | Reagents | Temperature | Product | Yield | Reference |

| Indole | POCl₃, DMF | Raise to 85 °C | 1H-Indole-3-carbaldehyde | 96% | google.com |

| 2,5-Dimethyl-aniline | POCl₃, DMF | Raise to 90 °C | 6-Methyl-1H-indole-3-carbaldehyde | 89% | google.com |

| 4-Fluoro-2-methyl-aniline | POCl₃, DMF | Raise to 0 °C | 5-Fluoro-1H-indole-3-carbaldehyde | - | google.com |

| 2-Methoxy-6-methyl-aniline* | POCl₃, DMF | Raise to 90 °C | 7-Methoxy-1H-indole-3-carbaldehyde | 86% | google.com |

Note: The reaction with substituted anilines is a Madelung-type indole synthesis followed by formylation.

Knoevenagel Condensation for Indole-3-yl Derivatives and Subsequent N-Acetylation

The aldehyde group at the C3 position of indole-3-carboxaldehyde is a versatile handle for further chemical modifications. One such modification is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl nitroacetate). This reaction extends the carbon framework at the C3 position, creating a new C=C double bond and leading to the formation of various indole-3-yl derivatives.

Following the Knoevenagel condensation, the resulting product, which still possesses the free N-H group on the indole ring, can be subjected to N-acetylation. This subsequent step is typically carried out using acetyl chloride in the presence of a base like triethylamine. This two-step sequence—Knoevenagel condensation followed by N-acetylation—provides a pathway to more complex, functionalized N-acetyl-1H-indol-3-yl derivatives.

Green Chemistry Approaches in Indole Synthesis Relevant to this compound

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. These principles are highly relevant to the synthesis of indole derivatives.

Ionic liquids (ILs) are organic salts that are liquid at or near room temperature and are often heralded as green solvents due to their negligible vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs). hilarispublisher.comresearchgate.net Their unique properties, including high thermal stability and tunable solubility, make them attractive media for chemical reactions.

In the context of indole chemistry, ILs have been successfully employed as solvents and catalysts for reactions involving indoles and aldehydes. nih.gov For instance, basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide, [bmim][OH], have been shown to efficiently catalyze the condensation of indoles with aldehydes to form bis(indolyl)methanes at room temperature. nih.gov While a direct synthesis of this compound in an ionic liquid is not extensively documented, the established use of ILs in related indole reactions suggests their potential applicability. The N-acetylation of 1H-indole-3-carbaldehyde could foreseeably be conducted in an appropriate IL, which would serve as a non-volatile and potentially recyclable reaction medium, aligning with the principles of green chemistry.

Table 1: Examples of Ionic Liquids Used in Indole Reactions

| Ionic Liquid | Abbreviation | Application in Indole Synthesis | Reference |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium hydroxide | [bmim][OH] | Catalyst for condensation of indoles and aldehydes. | nih.gov |

| 1-Butyl-3-methylimidazolium bromide | [bmim][Br] | Solvent and promoter for multicomponent reactions. | nih.gov |

| N,N,N,N-Tetramethylguanidinium triflate | [TMGTf] | Catalyst for the synthesis of 3-(indol-3-yl)-3-hydroxyindolin-2-ones. | nih.gov |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [bmim][BF4] | Used with LiCl for the synthesis of 3-(indol-3-yl)-3-hydroxyindolin-2-ones. | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. nih.gov The technique's efficiency stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.

The synthesis of indole derivatives has greatly benefited from MAOS. nih.gov Numerous classical indole syntheses and subsequent functionalizations have been adapted for microwave conditions. tandfonline.com For example, an efficient and rapid synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297), a structurally related compound, was achieved via a microwave-assisted cyclization and decarboxylation reaction that completed in just one minute at 80 °C. reading.ac.uk Similarly, palladium-catalyzed intramolecular couplings to form indole-3-carboxylates have shown excellent yields and high regioselectivity when the neat mixture of reactants is exposed to microwave irradiation. unina.it Applying MAOS to the N-acetylation of 1H-indole-3-carbaldehyde could similarly shorten reaction times from hours to minutes, reducing energy consumption and potentially minimizing side-product formation.

The most direct application of green chemistry principles involves minimizing the number of reagents and eliminating solvents altogether. Solvent-free, or "neat," reactions reduce chemical waste and simplify product purification. Research has shown that the reaction of indole with various aldehydes to form bis(indolyl)methanes can proceed effectively under neat conditions at 100 °C, completely avoiding the use of solvents. nih.gov In some cases, these reactions can also be performed without a catalyst, relying solely on thermal energy to drive the transformation. nih.gov

This precedent suggests that the N-acetylation of 1H-indole-3-carbaldehyde could be viable under solvent-free conditions. A reaction between 1H-indole-3-carbaldehyde and a liquid acetylating agent like acetic anhydride could potentially be heated directly to afford the desired product, embodying an ideal green synthetic route with high atom economy and minimal waste.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound occurs via the N-acetylation of 1H-indole-3-carbaldehyde. This reaction is a classic example of nucleophilic acyl substitution. The mechanism depends on the choice of acetylating agent and the presence or absence of a base.

The indole nitrogen atom possesses a lone pair of electrons, making it nucleophilic. However, the electron-withdrawing nature of the C3-formyl group diminishes the nucleophilicity of the ring system while slightly increasing the acidity of the N-H proton.

Mechanism with Acetyl Chloride and Base: In a common synthetic approach analogous to N-alkylation procedures, a base such as triethylamine (TEA) or potassium carbonate is used. derpharmachemica.commdpi.com

Deprotonation: The base removes the acidic proton from the indole nitrogen, generating a highly nucleophilic indolide anion.

Nucleophilic Attack: The indolide anion attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. This yields the final product, this compound, along with a salt byproduct (e.g., triethylammonium (B8662869) chloride).

Mechanism with Acetic Anhydride: Acetic anhydride is a less reactive but commonly used acetylating agent.

Nucleophilic Attack: The neutral indole nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Intermediate Formation: This leads to a zwitterionic tetrahedral intermediate.

Elimination and Deprotonation: The intermediate collapses, with acetate acting as the leaving group. A subsequent deprotonation of the nitrogen atom (which can be facilitated by the acetate byproduct or another base) yields this compound and acetic acid.

The use of a base in both scenarios serves to increase the nucleophilicity of the indole nitrogen and to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. The N-acetylation of 1H-indole-3-carbaldehyde can be fine-tuned by systematically varying the acetylating agent, base, solvent, temperature, and reaction time. Drawing parallels from established N-alkylation and N-acylation procedures for indole-3-carbaldehyde derivatives provides a clear framework for this optimization. derpharmachemica.commdpi.com

Key Parameters for Optimization:

Acetylating Agent: Acetyl chloride is more reactive than acetic anhydride but generates corrosive HCl. Acetic anhydride is often preferred for its milder nature and easier handling.

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. nih.gov Weaker inorganic bases like potassium carbonate (K₂CO₃) are effective, easy to handle, and widely used. mdpi.com Organic bases like triethylamine (TEA) are suitable for scavenging acid byproducts. derpharmachemica.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF) are typically effective for this type of reaction as they can dissolve the reactants and stabilize charged intermediates. derpharmachemica.commdpi.com

Temperature and Duration: Reactions may be performed at room temperature over several hours or heated to reflux to increase the rate. derpharmachemica.commdpi.com As noted previously, microwave irradiation can drastically shorten the required time. unina.it

The following table illustrates a hypothetical optimization study for the synthesis of this compound based on analogous literature procedures.

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Acetylating Agent | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetyl Chloride | TEA (1.2) | THF | 25 | 3 | Good |

| 2 | Acetic Anhydride | None | DMF | 80 | 12 | Moderate |

| 3 | Acetic Anhydride | K₂CO₃ (2.0) | CH₃CN/DMF | 82 | 12 | High |

| 4 | Acetyl Chloride | NaH (1.1) | THF | 0 to 25 | 12 | Excellent |

| 5 | Acetic Anhydride | K₂CO₃ (2.0) | DMF | 60 (µW) | 0.1 | Excellent |

This table is illustrative, with outcomes based on reported results for analogous N-acylation and N-alkylation reactions. unina.itderpharmachemica.commdpi.comnih.gov Entry 3, for example, mirrors conditions used for N-alkylation which resulted in high yields. mdpi.com Entry 5 demonstrates the expected efficiency gain from using microwave irradiation. unina.it

Chemical Transformations and Derivatization of 1 Acetyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 1-Acetyl-1H-indole-3-carbaldehyde is electrophilic and readily participates in reactions typical of aromatic aldehydes. These transformations are fundamental for extending the carbon framework and introducing new functional groups.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. masterorganicchemistry.com These reactions typically proceed via a 1,2-addition mechanism, leading to the formation of a tetrahedral intermediate which, upon workup, yields a stable alcohol product. masterorganicchemistry.commasterorganicchemistry.com

Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols.

Wittig Reaction: The reaction with a phosphonium (B103445) ylide (a Wittig reagent) converts the aldehyde into an alkene, offering a powerful method for C=C bond formation. masterorganicchemistry.comorganic-chemistry.org The geometry of the resulting alkene is dependent on the nature and stability of the ylide used. organic-chemistry.org

Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, to produce β-hydroxy esters. wikipedia.org The Reformatsky enolates are less reactive than Grignard reagents, which prevents side reactions like addition to the N-acetyl group. wikipedia.org

Other Nucleophiles: The aldehyde can react with cyanide ions (from sources like KCN or TMSCN) to form cyanohydrins, and with bisulfite to form bisulfite adducts. It also reacts with amines to form imines or enamines, which are key intermediates in multicomponent reactions. nih.gov For instance, condensation with thiosemicarbazide (B42300) yields this compound thiosemicarbazone. sigmaaldrich.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Reagent/Conditions | Product Type |

| Grignard Reaction | Phenylmagnesium bromide | 1. Diethyl ether, 2. H₃O⁺ workup | Diphenylmethanol derivative |

| Wittig Reaction | Benzyltriphenylphosphonium chloride | Strong base (e.g., NaOH, n-BuLi) | Stilbene derivative |

| Reformatsky Reaction | Ethyl bromoacetate | Zinc dust, THF, heat | β-hydroxy ester |

| Cyanohydrin Formation | Potassium cyanide | Acid catalyst | α-hydroxy nitrile |

| Imine Formation | Aniline | Mild acid catalyst, dehydration | N-phenylimine derivative |

Condensation Reactions for Scaffold Diversification

Condensation reactions are crucial for building larger, more complex molecules from the this compound core. These reactions involve the initial nucleophilic addition to the aldehyde followed by a dehydration step, often under the same reaction conditions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326), ethyl cyanoacetate (B8463686), or dimethyl malonate. acgpubs.orgacgpubs.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine in the presence of an acid co-catalyst. acgpubs.orgacs.org The products are α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions. researchgate.net Research has demonstrated the successful Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with various active methylene compounds, followed by N-acetylation to yield the corresponding 1-acetyl-1H-indol-3-yl derivatives. acgpubs.orgacgpubs.org

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product | Reference |

| Malononitrile | Piperidine/Acetic Acid | 2-((1-acetyl-1H-indol-3-yl)methylene)malononitrile | acgpubs.org |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((1-acetyl-1H-indol-3-yl)methylene)malonate | acgpubs.org |

| Nitromethane | Piperidine/Acetic Acid | 1-acetyl-3-(2-nitrovinyl)-1H-indole | acgpubs.org |

| Ethyl nitroacetate | Piperidine/Acetic Acid | Ethyl 2-((1-acetyl-1H-indol-3-yl)methylene)-2-nitroacetate | acgpubs.org |

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.org In this reaction, this compound (which lacks α-hydrogens) reacts with an enolizable ketone (like acetophenone) or another aldehyde in the presence of a base (e.g., NaOH, KOH) or acid catalyst. nih.govjetir.orgtaylorandfrancis.com This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. nih.govresearchgate.net These indole-chalcone hybrids are of significant interest in medicinal chemistry. nih.gov While a classic Claisen condensation involves two ester molecules, it is not directly applicable to an aldehyde. However, the Claisen-Schmidt variant provides a robust method for C-C bond formation and the synthesis of these important conjugated systems. wikipedia.orgresearchgate.net

Reductions to Alcohol and Other Reduced Forms

The aldehyde group can be selectively reduced to various oxidation states. The most common transformation is the reduction to a primary alcohol, (1-acetyl-1H-indol-3-yl)methanol.

Reduction to Alcohol: This is readily achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a standard choice for this transformation, as it is selective for aldehydes and ketones and does not typically affect the N-acetyl group or the indole (B1671886) ring under standard conditions. masterorganicchemistry.comyoutube.com The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also effectively reduce the aldehyde, but it may also reduce the N-acetyl group. youtube.com

Reduction to Alkane: Complete reduction of the aldehyde to a methyl group (deoxygenation) can be accomplished under more forcing conditions.

Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid (like concentrated HCl), which may not be suitable for the acetyl-protected indole due to the acidic conditions.

Catalytic Hydrogenation: This can also be used, typically with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method may also lead to the reduction of the indole ring itself, resulting in an indoline (B122111) derivative. mdma.ch

Oxidation Reactions

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 1-acetyl-1H-indole-3-carboxylic acid. wikipedia.org The choice of oxidizing agent depends on the desired selectivity and the tolerance of other functional groups in the molecule.

Common oxidizing agents include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that effectively converts the aldehyde to a carboxylic acid, usually in basic or neutral conditions followed by acidic workup.

Jones Reagent (CrO₃ in acetone/sulfuric acid): A powerful oxidant, though its use is becoming less common due to chromium waste.

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes.

Potassium Dichromate (K₂Cr₂O₇): Another strong chromium-based oxidant.

Iodoxybenzoic acid (IBX): A modern, milder oxidizing agent that can convert aldehydes to carboxylic acids.

The N-acetyl group is generally stable to these oxidation conditions, allowing for the selective transformation of the aldehyde functionality.

Reactions Involving the N-Acetyl Group

The N-acetyl group of this compound plays a crucial role in modulating the reactivity of the indole ring and serves as a handle for various chemical modifications.

Cleavage and Decarboxylation

The N-acetyl group can be cleaved under specific reaction conditions to yield the parent indole-3-carbaldehyde. This deacetylation is often a necessary step in multi-step synthetic sequences. Furthermore, in the presence of certain palladium catalysts, functionalization of indole-3-carboxylic acid, a related derivative, can lead to decarboxylation followed by C2-arylation. nih.govacs.org This process highlights a method where the removal of a carboxyl group (a process related to decarboxylation of a modified starting material) is coupled with the formation of a new carbon-carbon bond at a different position on the indole ring. nih.govacs.org

Modifications of the Amide Linkage

The amide linkage of the N-acetyl group is also amenable to modification. For instance, the aldehyde at the C-3 position can be converted to a thiosemicarbazone, resulting in the formation of this compound thiosemicarbazone. sigmaaldrich.com This type of derivatization introduces new functional groups that can significantly alter the molecule's chemical properties and biological activity.

Functionalization of the Indole Ring System

The indole nucleus of this compound is a rich platform for a variety of functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

C-2 and C-3 Functionalization Strategies

While electrophilic substitution on indoles typically occurs at the C-3 position, the presence of the N-acetyl group can influence the regioselectivity of these reactions. quora.comic.ac.uk The inherent reactivity of the pyrrole (B145914) ring often directs functionalization to the C-2 and C-3 positions. researchgate.net Palladium-catalyzed cross-coupling reactions have been developed to achieve direct C-2 and C-3 arylation of indoles, providing a powerful tool for constructing biaryl linkages. acs.org In some instances, a domino reaction involving C4-arylation can be followed by an unusual migration of the acetyl group to the C-2 position. nih.govacs.org

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. pearson.comnih.gov The most favorable position for electrophilic attack is the C-3 position, as this allows the aromaticity of the benzene (B151609) ring to be maintained in the intermediate. quora.compearson.com However, the N-acetyl group, being electron-withdrawing, can decrease the electron density of the ring and influence the outcome of these substitutions. Palladium-catalyzed C-H functionalization reactions have been shown to direct arylation to the C-4 position of the indole nucleus when the C-3 position is occupied by a formyl group. nih.govacs.org

The following table summarizes the outcomes of various electrophilic substitution reactions on the indole nucleus:

| Reactants | Catalyst/Reagent | Position of Substitution | Product |

| 1H-Indole-3-carbaldehyde and Aryl iodides | Pd(OAc)₂ | C-4 | C4-arylated indoles |

| 3-Acetylindoles and Aryl iodides | Pd(II) catalyst | C-4 and C-2 | C4-arylation/3,2-carbonyl migration products |

| Indole-3-carboxylic acid and Aryl iodides | Pd(II) catalyst | C-2 | C2-arylated indoles (following decarboxylation) |

This table is based on findings from a study on palladium-catalyzed C-H functionalization. nih.gov

Molecular Hybridization with Other Bioactive Scaffolds

A prominent strategy in drug discovery involves the molecular hybridization of this compound with other known bioactive scaffolds. researchgate.net This approach aims to create new chemical entities with enhanced or novel biological activities by combining the pharmacophoric features of different molecules. Examples of bioactive scaffolds that have been hybridized with the indole core include coumarins, chalcones, triazoles, and thiophenes. researchgate.net These hybrid molecules have shown promise in various therapeutic areas.

Synthesis of Complex Heterocyclic Derivatives Utilizing this compound

The strategic placement of functional groups in this compound allows for its use in building a variety of complex heterocyclic systems. The aldehyde moiety readily participates in reactions to form carbon-nitrogen and carbon-carbon double bonds, which can be intermediates for subsequent ring-forming steps.

The condensation of the formyl group of this compound with primary amino compounds is a fundamental transformation for creating derivatives with an imine (C=N) linkage, commonly known as Schiff bases. These reactions are typically straightforward and provide a modular approach to a wide range of derivatives.

A notable example is the reaction with thiosemicarbazide and its derivatives. The reaction of indole-3-carboxaldehyde with thiosemicarbazide in methanol, often catalyzed by a few drops of acetic acid, yields the corresponding thiosemicarbazone. ekb.egaku.edu.tr The resulting product, (2E)-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamide, can then be N-acetylated, or alternatively, this compound can be reacted directly to produce this compound thiosemicarbazone. sigmaaldrich.com This class of compounds is significant due to the diverse biological activities associated with thiosemicarbazones. researchgate.net

The general procedure involves reacting the aldehyde with the appropriate thiosemicarbazide in ethanol, often with a catalytic amount of acetic acid, followed by stirring at room temperature. aku.edu.tr

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1H-Indole-3-carbaldehyde | Thiosemicarbazide | Ethanol, Acetic Acid (cat.), RT, overnight | (2E)-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamide | aku.edu.tr |

| 1H-Indole-3-carbaldehyde | 4-Methylhydrazine-1-carbothioamide | Ethanol, Acetic Acid (cat.), RT, overnight | (2E)-2-[(1H-indol-3-yl)methylidene]-N-methylhydrazine-1-carbothioamide | aku.edu.tr |

| 1H-Indole-3-carbaldehyde | 4,4-Dimethylhydrazine-1-carbothioamide | Ethanol, Acetic Acid (cat.), RT, overnight | (2E)-2-[(1H-indol-3-yl)methylidene]-N,N-dimethylhydrazine-1-carbothioamide | aku.edu.tr |

| 1H-Indole-3-carbaldehyde | 4-Phenylhydrazine-1-carbothioamide | Ethanol, Acetic Acid (cat.), RT, overnight | (2E)-N-phenyl-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamide | aku.edu.tr |

| This compound | Thiosemicarbazide | Not specified | This compound thiosemicarbazone | sigmaaldrich.com |

Similarly, condensation with other primary amines, such as amino acids and aminophenols, leads to a broad spectrum of Schiff base analogues. nih.gov The reaction of indole-3-carboxaldehyde with L-amino acids has been performed to create novel heterocyclic Schiff bases. nih.gov While these studies often start with the N-unsubstituted indole, the N-acetyl group can be introduced either before or after the Schiff base formation, expanding the synthetic utility.

This compound is a valuable substrate for constructing various heterocyclic rings through reactions where the aldehyde group is the primary site of transformation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful method for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. wikipedia.org Research has shown a two-step process where 1H-Indole-3-carbaldehyde first undergoes a Knoevenagel condensation, and the resulting product is subsequently N-acetylated to yield 1-acetyl-1H-indol-3-yl derivatives. acgpubs.orgacgpubs.org

In a typical procedure, 1H-Indole-3-carbaldehyde is reacted with an active methylene compound (such as malononitrile or dimethyl malonate) in the presence of a catalytic amount of piperidine and acetic acid. acgpubs.org The resulting vinylidene indole derivative is then treated with acetyl chloride and a base like triethylamine (B128534) to afford the final N-acetylated product. acgpubs.org

| Active Methylene Compound | Intermediate Product (after Knoevenagel) | Final Product (after N-Acetylation) | Reference |

| Nitromethane | (E)-3-(2-nitrovinyl)-1H-indole | 1-acetyl-3-[(E)-2-nitrovinyl]-1H-indole | acgpubs.org |

| Malononitrile | 2-[(1H-indol-3-yl)methylidene]propanedinitrile | 2-[(1-acetyl-1H-indol-3-yl)methylidene]propanedinitrile | acgpubs.org |

| Dimethyl malonate | Dimethyl 2-[(1H-indol-3-yl)methylidene]propanedioate | Dimethyl 2-[(1-acetyl-1H-indol-3-yl)methylidene]propanedioate | acgpubs.org |

| Diethyl malonate | Diethyl 2-[(1H-indol-3-yl)methylidene]propanedioate | Diethyl 2-[(1-acetyl-1H-indol-3-yl)methylidene]propanedioate | acgpubs.org |

| Ethyl nitroacetate | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | Ethyl 2-cyano-3-(1-acetyl-1H-indol-3-yl)acrylate | acgpubs.org |

Synthesis of Pyridine Derivatives

The aldehyde functionality can also be utilized in multicomponent reactions to construct more complex heterocyclic systems like pyridines. A one-pot, three-component reaction involving 1H-Indole-3-carbaldehyde, 2-acetyl-5,6,7,8-tetrahydronaphthalene, and ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) has been shown to produce a cyanopyridone derivative. ekb.eg This highlights the potential of using the N-acetylated analogue as a building block in similar multicomponent strategies for creating diverse libraries of pyridine-fused heterocycles. ekb.egnih.gov

Spectroscopic and Theoretical Investigations of 1 Acetyl 1h Indole 3 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the elucidation of the chemical structure and properties of 1-Acetyl-1H-indole-3-carbaldehyde and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and proton framework.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of this compound and its derivatives have been extensively reported, providing key insights into their molecular architecture. For the parent compound, characteristic signals in the ¹H NMR spectrum include a singlet for the aldehyde proton, and distinct resonances for the protons of the indole (B1671886) ring and the acetyl group. rsc.org Similarly, the ¹³C NMR spectrum shows specific peaks for the carbonyl carbons of the aldehyde and acetyl groups, as well as for the carbons of the indole nucleus. rsc.org

Detailed NMR data for various derivatives, such as 1-ethyl, 1-methyl, 1-allyl, and 1-benzyl-1H-indole-3-carbaldehyde, have been documented, showing predictable shifts in the proton and carbon signals corresponding to the N-substituent. rsc.org For instance, the introduction of an ethyl group at the N-1 position in 1-ethyl-1H-indole-3-carbaldehyde results in a characteristic quartet and triplet in the ¹H NMR spectrum. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for this compound and its Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 1-Ethyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.31 (d, 1H), 7.75 (s, 1H), 7.38 (t, 1H), 7.36–7.33 (m, 1H), 7.31 (d, 1H), 4.24 (q, 2H), 1.56 (t, 3H) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | rsc.org |

| 1-Allyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.02 (s, 1H), 8.32 (d, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, 2H) | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | rsc.org |

| 1-Benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H) | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 | rsc.org |

¹⁵N and ¹⁹⁵Pt NMR: While ¹H and ¹³C NMR are standard, studies on more complex derivatives of this compound could potentially involve ¹⁵N NMR to probe the electronic environment of the indole nitrogen. There is currently no available research data for ¹⁹⁵Pt NMR studies on this specific compound, as this technique is specific to platinum-containing compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Published IR data for a related compound, (indol-3-yl)oxoacetic acid methyl ester, shows characteristic peaks at 3206 cm⁻¹ (N-H stretch), 1727 cm⁻¹ (C=O stretch of the ester), and 1615 cm⁻¹ (C=O stretch of the keto group). researchgate.net These values provide a reference for the expected vibrational frequencies in this compound. Raman spectroscopy data for the parent indole-3-carbaldehyde is also available, offering complementary vibrational information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π→π* transitions of the aromatic indole system and n→π* transitions of the carbonyl groups.

Studies on the related indole-3-acetaldehyde show distinct local maxima at 244, 260, and 300 nm. researchgate.net The UV-Vis spectrum of indole-3-acetic acid, another related compound, displays a characteristic maximum at 278 nm. researchgate.net The complexation of indole derivatives with metal ions, such as iron(III), can lead to shifts in the UV-Vis absorption bands, indicating interaction with the π-electronic system of the indole ligand. researchgate.net

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) of the parent indole-3-carbaldehyde shows a molecular ion peak corresponding to its molecular weight. nist.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. ESI-MS data for various N-substituted indole-3-carbaldehydes confirms the expected molecular weights for these derivatives. rsc.org

Interactive Data Table: ESI-MS Data for N-Substituted Indole-3-carbaldehydes

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 1-Ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 174.0862 | 174 | rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 160.0706 | 160 | rsc.org |

| 1-Allyl-1H-indole-3-carbaldehyde | C₁₂H₁₁NO | 186.0862 | 186 | rsc.org |

| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 236.1019 | 236 | rsc.org |

X-Ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The crystal structure of the related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, has been determined, revealing a nearly planar aromatic ring system. tnstate.edu In this structure, molecules are linked into chains through C-H···O interactions and form weakly connected dimers via π-π stacking of the indole rings. tnstate.edu While the specific crystal structure for this compound is not detailed in the provided search results, the analysis of related compounds provides a strong indication of the likely packing and intermolecular interactions in the solid state.

Quantum Chemical and Computational Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the electronic structure, spectroscopic properties, and reactivity of molecules.

Computational studies on indole derivatives have been used to predict NMR chemical shifts, analyze vibrational spectra, and understand electronic transitions observed in UV-Vis spectroscopy. For example, DFT calculations can help to assign the vibrational modes observed in IR and Raman spectra. Furthermore, theoretical calculations can be used to investigate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important in the solid-state structures of these compounds. While specific computational studies on this compound were not found in the search results, the application of these methods to similar indole systems is well-established. researchgate.nettnstate.edu

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like this compound. This method allows for the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For instance, DFT calculations have been employed to determine the optimized structure of related indole derivatives, such as 4-nitro-1H-indole-carboxaldehyde (NICA), using the B3LYP functional with a cc-pVTZ basis set. researchgate.net These optimized structural parameters can then be compared with experimental data obtained from techniques like X-ray diffraction (XRD) to validate the computational model. researchgate.net

The electronic structure of the molecule is also elucidated through DFT, providing insights into the distribution of electrons and the nature of chemical bonds. This understanding is crucial for predicting the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.

For derivatives of salicylaldehyde (B1680747) thiosemicarbazones, which share structural similarities with derivatives of this compound, DFT calculations have shown HOMO-LUMO energy gaps in the range of 4.133–4.186 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. This analysis helps in explaining the charge transfer processes within the molecule and its potential for interactions with other chemical species. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 1 | - | - | 4.162 |

| Compound 2 | - | - | 4.179 |

| Compound 3 | - | - | 4.186 |

| Compound 4 | - | - | 4.151 |

| Compound 5 | - | - | 4.146 |

| Compound 6 | - | - | 4.133 |

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red and orange colors indicate areas of negative potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

MEP analysis is crucial for predicting how a molecule will interact with other molecules, including biological targets. The map reveals the most probable sites for hydrogen bonding and other non-covalent interactions.

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. unlp.edu.ar By calculating the vibrational modes and their corresponding frequencies, researchers can correlate theoretical predictions with experimental observations.

For instance, in the study of 1H-indole-3-acetic acid, DFT calculations at the B3LYP/6-31G** level were used to analyze the experimental IR and Raman spectra. unlp.edu.ar This comparison helps in the detailed assignment of vibrational bands to specific functional groups and motions within the molecule. For salicylaldehyde thiosemicarbazone derivatives, the disappearance of the C=O peak around 1680 cm⁻¹ and the appearance of a new peak for the C=N moiety between 1539–1548 cm⁻¹ in the IR spectra confirmed the formation of the Schiff base. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=S | Stretching | 1217–1229 |

| C=N | Stretching | 1539–1548 |

Conformational Analysis and Potential Energy Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the various possible conformations and their relative energies is crucial.

DFT and other computational methods can be used to construct potential energy profiles by systematically rotating specific bonds and calculating the energy at each step. This analysis helps to identify the most stable conformers (local and global minima on the potential energy surface) and the energy barriers between them. For example, DFT and IRC calculations on 1-(arylsulfonyl)indole molecules, which are related to the target compound, have shown that the rotational barrier around the S-N bond is in the range of 2.5–5.5 kcal/mol. nih.gov In a study of 1H-indole-3-acetic acid, a conformational equilibrium involving different dimeric forms was identified, with relative energies calculated to be between 0.84 and 5.0 kJ mol⁻¹. unlp.edu.ar

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. DFT calculations are a powerful tool for predicting the NLO properties of molecules.

Parameters such as the first-order hyperpolarizability (β) are calculated to assess the NLO activity of a compound. For a series of salicylaldehyde thiosemicarbazones, DFT calculations revealed β values ranging from 192.778 to 501.709 a.u., suggesting their potential for NLO applications. nih.gov The HOMO-LUMO energy gap is also an indicator of NLO potential, with smaller gaps often correlating with larger hyperpolarizability values. nih.gov Studies on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives have also explored their NLO properties, investigating the nonlinear absorption coefficient (β) and nonlinear refraction index (n₂). researchgate.net

Molecular Mechanical Simulations and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid.

For instance, molecular docking studies have been performed on derivatives of indole-3-carbaldehyde to investigate their binding modes with enzymes. mdpi.com In a study of new indol(1H-3-yl)pyrimidine derivatives, molecular docking was used to assess their binding ability toward B-DNA. researchgate.net The results indicated that certain derivatives had a strong binding affinity through an intercalative mode. researchgate.net Similarly, docking studies on 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors predicted strong binding affinities, with docking scores significantly better than the reference drug. ajchem-a.com These simulations provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Biological Activities and Pharmacological Potential of 1 Acetyl 1h Indole 3 Carbaldehyde and Its Analogs

Anti-cancer and Anti-proliferative Activities

Derivatives of indole-3-carbaldehyde have demonstrated notable potential as anti-cancer and anti-proliferative agents. For instance, the related compound, Indole-3-carbinol (I3C), and its metabolic product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to target multiple aspects of cancer cell regulation. nih.gov These include the Akt-NF-κB signaling pathway, activation of caspases, and regulation of cyclin-dependent kinase activities. nih.gov

Research has shown that I3C can suppress the growth of various cancer cell lines, including breast and prostate cancer. nih.gov It is believed to act as an agonist of the aryl hydrocarbon receptor (AhR), a transcription factor involved in gene expression related to cancer development. nih.gov Studies on hepatoma, breast, and cervical cancer cell lines revealed that I3C treatment impaired carcinogenic properties and altered mitochondrial membrane potential. nih.gov Furthermore, I3C has been found to repress cell proliferation through the up-regulation of the NAG-1 gene, which is associated with pro-apoptotic and anti-tumorigenic activities. elsevierpure.com

In a study on lung cancer cells, 3-(hydroxyacetyl)indole, a related indole (B1671886) derivative, showed moderate activity against the A549 cell line. elsevierpure.com The anti-proliferative effects of these compounds are often linked to their ability to induce apoptosis and affect cancer cell mobility and invasion. nih.gov

Anti-inflammatory Properties

Indole-3-carbaldehyde and its derivatives have been investigated for their anti-inflammatory effects. Indole-3-carboxaldehyde (B46971) (IAld) has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a key component in the inflammatory response and is implicated in various inflammatory diseases. mdpi.com

IAld, a tryptophan metabolite produced by gut microbiota, can enhance the intestinal epithelial barrier and inhibit the development of colitis in mice. mdpi.com It is an aryl hydrocarbon receptor (AhR) ligand, and activation of AhR is known to improve the pathological symptoms of intestinal inflammation. mdpi.com Furthermore, the administration of indole-3-carboxaldehyde has been found to reduce hepatic inflammation and fibrosis in a murine model of sclerosing cholangitis by modulating the intestinal microbiota and activating the AhR-IL-22 axis to restore mucosal integrity. nih.gov This highlights the compound's potential in managing inflammatory conditions of the gut-liver axis. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The indole scaffold is a key feature in many antimicrobial agents. researchgate.net Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Antibacterial Activity: A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones were tested for their in vitro antimicrobial activities. nih.gov These compounds exhibited a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25-100 µg/mL against various microorganisms, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.govresearchgate.net Notably, some of these derivatives displayed better activity against MRSA and significant activity against S. aureus when compared to ampicillin. nih.govresearchgate.net Another study highlighted that 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, an analog, showed a low MIC of 0.98 μg/mL against MRSA. nih.gov

Antifungal Activity: The antifungal properties of indole-3-carbaldehyde have also been recognized. wikipedia.org It has been shown to contribute to the protection of certain amphibian species from chytridiomycosis. wikipedia.org Additionally, a series of indole-3-aldehyde hydrazide and hydrazones were evaluated against Candida albicans, demonstrating a broad spectrum of activity. nih.govresearchgate.net

Antiviral Activity: While direct antiviral studies on 1-Acetyl-1H-indole-3-carbaldehyde are limited, the parent compound, indole-3-carboxaldehyde, is a known reactant for the preparation of inhibitors of the Dengue virus protease, suggesting potential antiviral applications for its derivatives. sigmaaldrich.com

Antioxidant Capacity

Several studies have highlighted the antioxidant potential of indole-3-carbaldehyde and its derivatives. derpharmachemica.comresearchgate.net The antioxidant activity is often evaluated using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation (LPO) assay. derpharmachemica.comresearchgate.net

In one study, a series of novel indole-3-carboxaldehyde analogues conjugated with different aryl amines were synthesized and examined for their antioxidant potential. derpharmachemica.comresearchgate.net It was found that the coupling of aryl amines significantly enhanced the antioxidant activity. derpharmachemica.com One particular analogue bearing a methoxy (B1213986) group displayed superior antioxidant activity compared to the standard, butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.comresearchgate.net

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been an area of active research. Indole-3-carbinol (I3C) has demonstrated neuroprotective effects in various models of neurological disorders. For instance, I3C has shown protective effects against cerebral ischemia and Alzheimer's disease. wikipedia.org

In a rat model of Parkinson's disease, I3C was found to attenuate motor dysfunctions, prevent the decrease in striatal dopamine, and reduce neurodegeneration. nih.gov These effects are attributed, in part, to its anti-inflammatory and anti-apoptotic properties, as well as the activation of the sirtuin 1/AMP-activated protein kinase pathway. nih.gov Furthermore, in the context of cerebral ischemia/reperfusion injury, I3C has been shown to exert a neuroprotective effect by modulating Nrf2-mediated antioxidant responses and restoring chaperone activity. nih.govresearchgate.net

Antidiabetic Activity

Certain indole derivatives have been identified as having potential antidiabetic properties. sci-hub.se Indole-3-carboxaldehyde, isolated from sweet potato leaves, was found to possess α-glucosidase inhibitory activity. sci-hub.se This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels.

Furthermore, a series of novel 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, synthesized from indole-3-carboxaldehyde, exhibited anti-diabetic effects in vivo by inhibiting α-amylase and α-glucosidase. sci-hub.se In another study, indole-3-acetamides were synthesized and showed good to moderate inhibition against the α-amylase enzyme. nih.gov These findings suggest that the indole-3-carbaldehyde scaffold is a promising starting point for the development of new antidiabetic agents. amazonaws.com

Anti-leishmanial and Antitrypanosomal Properties

While direct evidence for the anti-leishmanial and antitrypanosomal properties of this compound is not extensively documented, the broader class of indole derivatives has shown promise in this area. The indole nucleus is a common feature in compounds with activity against various parasites. Research into the synthesis of novel indole derivatives continues to explore their potential as anti-parasitic agents.

Enzyme Inhibition and Receptor Antagonism

The indole-3-carbaldehyde scaffold, the core structure of this compound, is a versatile building block for compounds with significant enzyme inhibitory properties. While direct studies on this compound are limited, research on its close analogs provides substantial insight into its potential activities.

Derivatives of indole-3-carbaldehyde have demonstrated notable inhibitory effects against several enzymes. For instance, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. derpharmachemica.comresearchgate.net Among the tested compounds, certain isomers, such as compound 8 and 9 in the study, emerged as potent urease inhibitors, with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, showing significantly higher activity than the standard inhibitor thiourea (B124793) (IC50 = 0.2387 ± 0.0048 mM). derpharmachemica.com Furthermore, indole-3-carboxyaldehyde thiosemicarbazone derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. nih.gov

In the context of receptor interactions, it is important to note that while the heading includes antagonism, current research predominantly points towards an agonistic role for indole-3-carbaldehyde analogs at the aryl hydrocarbon receptor (AhR). researchgate.netekb.eg Indole-3-carbaldehyde (I3A), the un-acetylated parent compound, is a known metabolite of tryptophan produced by gut microbiota, which acts as a ligand and activator of AhR in intestinal immune cells. researchgate.netijpbs.com This activation stimulates the production of interleukin-22 (IL-22), a cytokine that plays a critical role in maintaining mucosal reactivity and epithelial barrier integrity. researchgate.netijpbs.comnih.gov This agonistic activity at AhR is a key mechanism through which these indole derivatives modulate gut homeostasis and inflammatory responses. ijpbs.comnih.gov

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of this compound and its analogs are underpinned by several mechanisms at the molecular and cellular levels, including the ability to chelate metals, interfere with crucial enzymatic pathways, and interact with genetic material.

The indole-3-carbaldehyde structure is a precursor to potent metal-chelating agents, primarily through the formation of Schiff bases. researchgate.netresearchgate.netresearchgate.net Schiff bases are synthesized via the condensation of the aldehyde group at the C3 position of the indole ring with a primary amine. researchgate.net The resulting imine or azomethine group (-C=N-) in the Schiff base ligand, along with other heteroatoms, can effectively coordinate with various metal ions. researchgate.net

Studies have demonstrated the synthesis of metal complexes involving Schiff bases derived from 1H-indole-3-carbaldehyde and various metals, including copper (Cu(II)), iron (Fe(III)), mercury (Hg(II)), and zirconium (Zr(IV)). researchgate.netresearchgate.net Spectroscopic analysis has confirmed that coordination typically involves the azomethine nitrogen. researchgate.net In more complex Schiff bases derived from 1H-indole-3-carbaldehyde, bonding with metal ions like Cu(II) and Fe(III) can occur through multiple sites, including the N-indole, N-azomethine, and sulfur (S) atoms, depending on the specific ligand structure. researchgate.netresearchgate.net This chelation capacity is significant, as the biological properties of the organic molecule can be dramatically altered upon complexation with metal ions.

Analogs of this compound interfere with enzymatic pathways through several distinct mechanisms, including direct enzyme inhibition, acting as biomimics, and modulating cellular signaling cascades.

As discussed previously, derivatives such as indole-3-carbaldehyde oximes and thiosemicarbazones directly inhibit enzymes like urease and cholinesterases. derpharmachemica.comnih.gov Beyond direct inhibition, metal complexes of Schiff bases derived from 1H-indole-3-carbaldehyde have been shown to mimic the activity of catecholase oxidase. researchgate.netresearchgate.net These complexes can catalytically oxidize catechols to quinones, a process monitored by the appearance of a new band at 400 nm in wavelength scans. The catalytic cycle is proposed to involve the formation of a semiquinolate species and hydrogen peroxide. researchgate.netresearchgate.net

Furthermore, many indole-3-carboxaldehyde analogs exhibit significant antioxidant activity. They function by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and by inhibiting microsomal lipid peroxidation. This antioxidant action represents a direct interference with the enzymatic and non-enzymatic pathways that generate reactive oxygen species (ROS). For example, while 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde showed negligible antioxidant activity, the coupling of aryl amines to this structure significantly enhanced its free radical scavenging properties. Indole-3-carbaldehyde itself has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting ROS production and the subsequent activation of the NLRP3 inflammasome.

At the cellular signaling level, the interaction of indole-3-carbaldehyde with the aryl hydrocarbon receptor (AhR) is a critical mechanism. researchgate.netijpbs.com Activation of AhR by these indole compounds triggers the expression of multiple genes, including those for phase I and II xenobiotic metabolizing enzymes like CYP1A1, and plays a role in cell-cycle regulation and immune homeostasis through pathways like the induction of IL-22. researchgate.netekb.egijpbs.com

While many indole-containing compounds are known for their biological activities, including DNA cleavage, direct evidence for this compound is not extensively documented. derpharmachemica.com However, studies on its close analogs, particularly Schiff base derivatives and their metal complexes, indicate a potential for interaction with DNA.

Schiff bases derived from indole-3-carbaldehyde have been synthesized and their interactions with DNA investigated. It is proposed that these compounds can enter the minor grooves of the DNA double helix, leading to the formation of DNA-compound adducts stabilized by hydrophobic interactions and hydrogen bonding. The DNA binding constants for a series of these compounds were found to be in the range of 1.00 to 2.00 × 10⁵ M⁻¹.

The DNA interaction is often enhanced upon chelation with a metal ion. Metal complexes of indole-based Schiff bases have been shown to bind to calf thymus DNA (ct-DNA), typically through electrostatic or groove binding modes. More significantly, these complexes have demonstrated the ability to cleave supercoiled plasmid DNA, such as pBR322, converting it into its nicked or linear form. This cleavage activity is often dependent on the presence of a reducing agent, suggesting that the generation of reactive oxygen species, such as hydroxyl radicals, may be the mechanism responsible for the DNA strand scission.

Compound Data Tables

Table 1: Indole-3-carbaldehyde Analogs and Their Enzyme Inhibitory Activity

| Compound/Analog | Target Enzyme | Activity/Potency | Reference |

| N-substituted indole-3-carbaldehyde oxime (compound 9 ) | Urease | IC50 = 0.0345 ± 0.0008 mM | derpharmachemica.com |

| N-substituted indole-3-carbaldehyde oxime (compound 8 ) | Urease | IC50 = 0.0516 ± 0.0035 mM | derpharmachemica.com |

| Thiourea (standard) | Urease | IC50 = 0.2387 ± 0.0048 mM | derpharmachemica.com |

| Indole-3-carboxyaldehyde thiosemicarbazones | Acetylcholinesterase (AChE) | Inhibitory activity observed | nih.gov |

| Indole-3-carboxyaldehyde thiosemicarbazones | Butyrylcholinesterase (BChE) | Inhibitory activity observed | nih.gov |

| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde analogs | Microsomal Lipid Peroxidation | Inhibition observed |

Applications of 1 Acetyl 1h Indole 3 Carbaldehyde in Specialized Chemical and Biomedical Research

Development of Therapeutic Agents and Drug Candidates

The indole-3-carbaldehyde (I3A) framework is a highly promising scaffold for the development of new therapeutic agents. benthamdirect.com Derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antibacterial, antifungal, and anti-HIV properties. researchgate.net The N-acetyl group in 1-Acetyl-1H-indole-3-carbaldehyde modifies the electronic properties of the indole (B1671886) ring and provides a handle for further synthetic transformations, positioning it as a crucial intermediate in creating more complex and potent drug candidates. ontosight.ai

A notable application is in the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones are a class of compounds known for their broad therapeutic potential. The specific derivative, this compound thiosemicarbazone, is synthesized from this compound and is investigated for its biological activities. ontosight.aisigmaaldrich.comnih.gov While research on the specific acetylated compound is ongoing, the broader class of I3A derivatives has been extensively studied, with modifications leading to potent agents targeting various diseases. benthamdirect.comresearchgate.net

Table 1: Biological Activities of Indole-3-carbaldehyde (I3A) Derivatives

| Therapeutic Area | Biological Activity | Example Compound Class | Citations |

|---|---|---|---|

| Oncology | Anticancer, Tubulin Polymerization Inhibition | Indole-acrylamide derivatives, Methoxy-substituted indole curcumin (B1669340) derivatives | mdpi.comaip.org |

| Infectious Disease | Antibacterial, Antifungal, Anti-HIV, Antiviral | Thiosemicarbazones, Schiff bases | researchgate.netresearchgate.net |